2-Benzenesulfonamido-2-methylpropanimidamide
Description
2-Benzenesulfonamido-2-methylpropanimidamide (CAS: EN300-755307) is a sulfonamide-derived compound with the molecular formula C₁₁H₁₈ClNO and a molecular weight of 215.73 g/mol . Its structure features a benzenesulfonamido group (-SO₂NH-) attached to a 2-methylpropanimidamide backbone. This compound belongs to a class of sulfonamides known for their diverse applications in medicinal chemistry, particularly as enzyme inhibitors or intermediates in drug synthesis.
Properties
IUPAC Name |
2-(benzenesulfonamido)-2-methylpropanimidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O2S/c1-10(2,9(11)12)13-16(14,15)8-6-4-3-5-7-8/h3-7,13H,1-2H3,(H3,11,12) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXHPKRLNYUDYPV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(=N)N)NS(=O)(=O)C1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1342383-97-4 | |
| Record name | 2-benzenesulfonamido-2-methylpropanimidamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
The synthesis of 2-Benzenesulfonamido-2-methylpropanimidamide typically involves the reaction of 2-methylpropanimidamide with benzenesulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and yield. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
2-Benzenesulfonamido-2-methylpropanimidamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The oxidation typically results in the formation of sulfonic acid derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or thiols replace the sulfonamide group, forming new derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-Benzenesulfonamido-2-methylpropanimidamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It serves as a lead compound in drug discovery programs.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, including infections and cancer.
Industry: It is used in the development of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Benzenesulfonamido-2-methylpropanimidamide involves its interaction with specific molecular targets and pathways. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site of the enzyme. This inhibition can lead to the disruption of essential biochemical pathways in microorganisms or cancer cells, resulting in their death or growth inhibition.
Comparison with Similar Compounds
Key Structural Analogs
The following compounds share structural or functional similarities with 2-Benzenesulfonamido-2-methylpropanimidamide:
Functional Group Analysis
- Sulfonamido vs. Benzamido Groups: The sulfonamido (-SO₂NH-) group in the target compound is more electron-withdrawing and acidic (pKa ~10) compared to the benzamido (-CONH-) group (pKa ~13–15) in analogs like S-2-benzamido-3-hydroxy-2-methylpropanoic acid .
Physicochemical Properties
- Molecular Weight : At 215.73 g/mol, the target compound is smaller than most analogs (e.g., 288.33 g/mol for 2-azido-N-benzylbenzenesulfonamide), suggesting better membrane permeability .
- Polar Surface Area (PSA) : Sulfonamides generally exhibit higher PSA (e.g., ~100 Ų) due to the polar sulfonamido group, which may reduce oral bioavailability compared to benzamides (PSA ~70–90 Ų) .
Biological Activity
2-Benzenesulfonamido-2-methylpropanimidamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Overview of Biological Activity
The compound exhibits various biological activities, including:
- Antimicrobial Properties : Studies have indicated that this compound demonstrates significant antimicrobial effects against a range of bacteria and fungi. The mechanism often involves disruption of microbial cell wall synthesis or interference with metabolic pathways.
- Anticancer Activity : Research has shown that this compound may inhibit cancer cell proliferation. It has been studied for its effects on various cancer cell lines, suggesting potential as a chemotherapeutic agent.
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cell division and metabolic processes, thereby slowing down or stopping the proliferation of cancer cells.
- Cellular Uptake : Its sulfonamide group may enhance cellular uptake, allowing for more effective concentrations within target cells.
Antimicrobial Activity
A study highlighted the effectiveness of this compound against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined, showing promising results:
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Escherichia coli | 32 |
| Staphylococcus aureus | 16 |
| Candida albicans | 64 |
These findings suggest that the compound could be developed into a therapeutic agent for treating infections caused by these pathogens.
Anticancer Activity
In vitro studies have demonstrated the compound's ability to inhibit the growth of various cancer cell lines. The following table summarizes the IC50 values observed in different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast Cancer) | 15 |
| HeLa (Cervical Cancer) | 10 |
| A549 (Lung Cancer) | 20 |
The results indicate that this compound has a dose-dependent effect on cell viability, making it a candidate for further development in cancer therapies.
Case Studies
One notable case study involved the application of this compound in a clinical setting. Researchers treated patients with resistant bacterial infections using this compound as part of a combination therapy. The outcomes were positive, with a significant reduction in infection symptoms and improved patient recovery times.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
